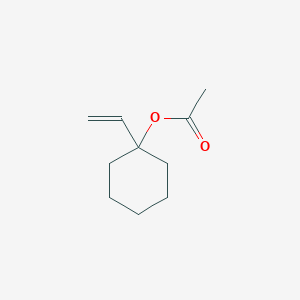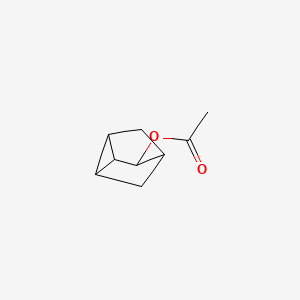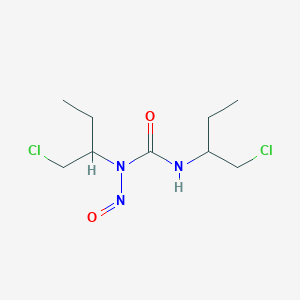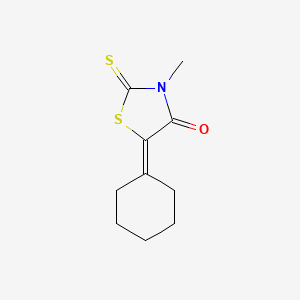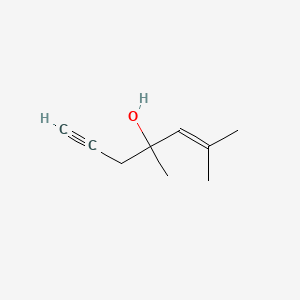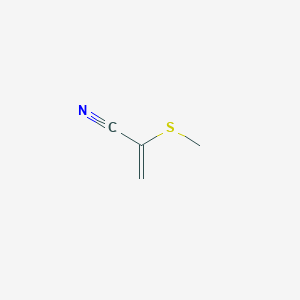
2-Propenenitrile, 2-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenenitrile, 2-(methylthio)-, also known by its chemical formula C4H5NS, is an organic compound that belongs to the nitrile family. This compound is characterized by the presence of a nitrile group (-CN) and a methylthio group (-SCH3) attached to a propenenitrile backbone. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenenitrile, 2-(methylthio)- can be synthesized through several methods. One common approach involves the reaction of propenenitrile with methylthiol in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of 2-Propenenitrile, 2-(methylthio)- often involves the catalytic hydrogenation of acrylonitrile in the presence of methylthiol. This method is favored due to its scalability and cost-effectiveness. The reaction is carried out in a reactor under controlled temperature and pressure conditions to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile, 2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methylthio group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and thioethers.
Scientific Research Applications
2-Propenenitrile, 2-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 2-(methylthio)- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylthio group can undergo oxidation and substitution reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Acrylonitrile: Similar in structure but lacks the methylthio group.
Propionitrile: Contains a nitrile group but has a different alkyl chain.
Butyronitrile: Another nitrile compound with a longer carbon chain.
Uniqueness
2-Propenenitrile, 2-(methylthio)- is unique due to the presence of both a nitrile and a methylthio group, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
10568-85-1 |
|---|---|
Molecular Formula |
C4H5NS |
Molecular Weight |
99.16 g/mol |
IUPAC Name |
2-methylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C4H5NS/c1-4(3-5)6-2/h1H2,2H3 |
InChI Key |
ICBIWDSHOGCZMM-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)
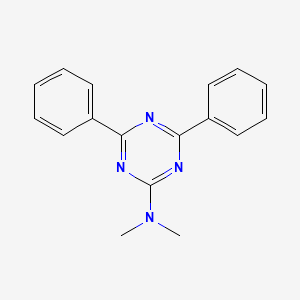
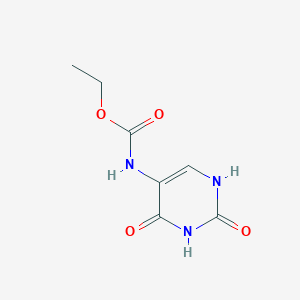

![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)

![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
